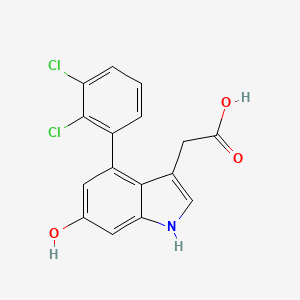
2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to produce 2-(1H-indol-3-yl)acetohydrazide. The final step involves the reaction of this hydrazide with 2,3-dichlorophenylboronic acid under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions: 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base like sodium carbonate.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole or phenyl derivatives.
科学的研究の応用
2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The compound is known to bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin and dopamine receptors, similar to other indole derivatives . This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor activity.
類似化合物との比較
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-(1H-indol-3-yl)acetic acid: A precursor in the synthesis of the target compound.
2,3-Dichlorophenylboronic acid: Used in the synthesis of the target compound.
Uniqueness: 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid is unique due to the presence of both the indole and dichlorophenyl moieties, which confer distinct chemical and biological properties
特性
分子式 |
C16H11Cl2NO3 |
|---|---|
分子量 |
336.2 g/mol |
IUPAC名 |
2-[4-(2,3-dichlorophenyl)-6-hydroxy-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-3-1-2-10(16(12)18)11-5-9(20)6-13-15(11)8(7-19-13)4-14(21)22/h1-3,5-7,19-20H,4H2,(H,21,22) |
InChIキー |
FWENTXHTOQKYIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C3C(=CC(=C2)O)NC=C3CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


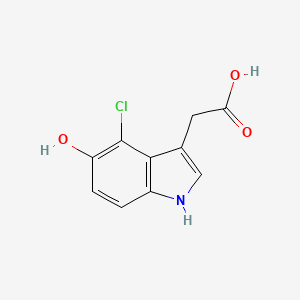
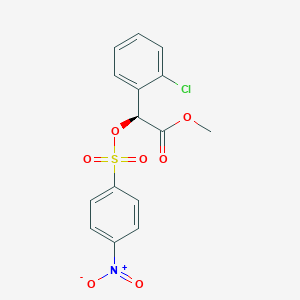
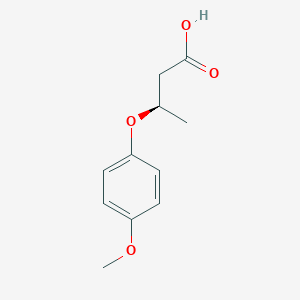
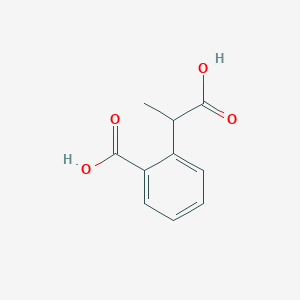
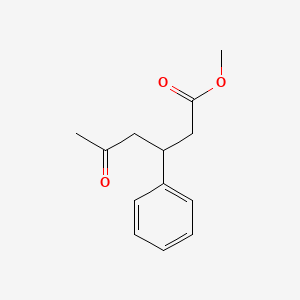
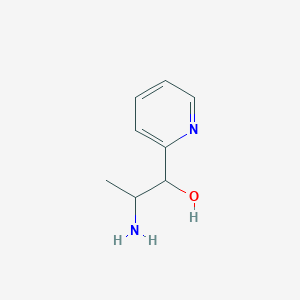
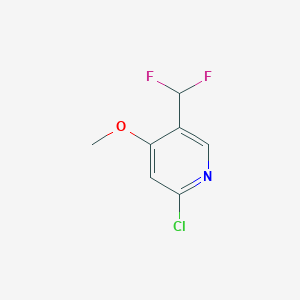
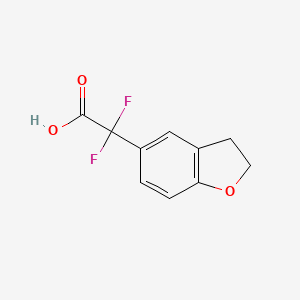
![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)


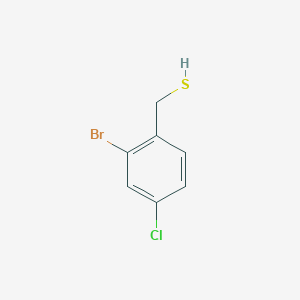
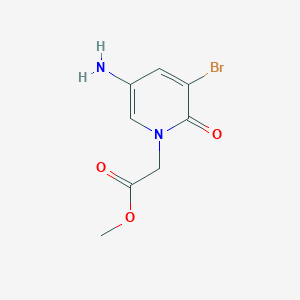
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
